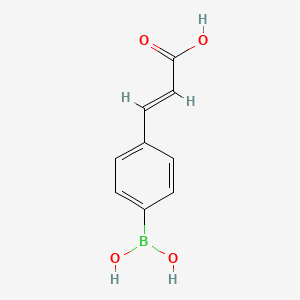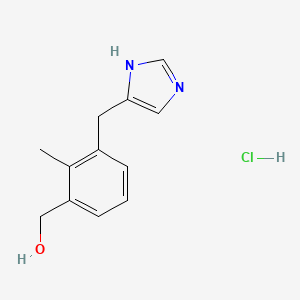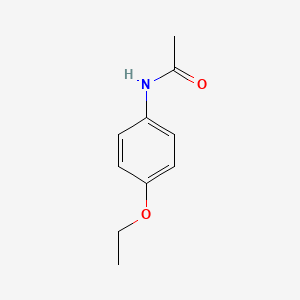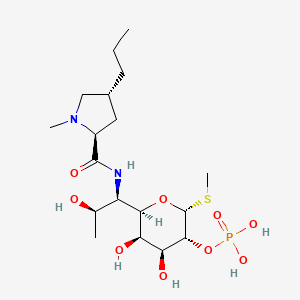
Fenoprofen Sodium Salt Dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenoprofen Sodium Salt Dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and mild to moderate pain. The compound is a sodium salt form of fenoprofen, which enhances its solubility and bioavailability .
作用机制
Target of Action
Fenoprofen Sodium Salt Dihydrate primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by reversibly inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, this compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids, including prostaglandins and thromboxanes . These prostanoids play key roles in inflammation, pain, and fever. By inhibiting their synthesis, this compound can reduce these symptoms .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the liver . The major urinary metabolites are fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide . The elimination half-life of this compound is approximately 3 hours , and about 90% of the drug is excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, which are mediators of these symptoms, this compound can provide symptomatic relief for conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may displace certain drugs like hydantoins, sulfonamides, and sulfonylureas from their binding sites . Additionally, patients treated with this compound may be resistant to the effects of loop diuretics and thiazides . These interactions can influence the drug’s efficacy and potential side effects.
准备方法
Synthetic Routes and Reaction Conditions
Fenoprofen Sodium Salt Dihydrate can be synthesized through several methods. One common approach involves the reaction of fenoprofen with sodium hydroxide in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization and filtration to achieve the desired quality and consistency .
化学反应分析
Types of Reactions
Fenoprofen Sodium Salt Dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert fenoprofen into its reduced forms.
Substitution: The aromatic ring in fenoprofen can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
科学研究应用
Fenoprofen Sodium Salt Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of pharmaceutical formulations and as a model compound in drug discovery.
相似化合物的比较
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Shares a similar mechanism of action but differs in its pharmacokinetic profile.
Uniqueness of Fenoprofen Sodium Salt Dihydrate
This compound is unique due to its specific sodium salt form, which enhances its solubility and bioavailability. This makes it a preferred choice in certain clinical settings where rapid onset of action is desired .
属性
CAS 编号 |
66424-46-2 |
|---|---|
分子式 |
C₁₅H₁₃NaO₃·2H₂O |
分子量 |
264.25 |
同义词 |
α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrat; (±)-α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrate; Fenoprofen Sodium Salt Dihydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


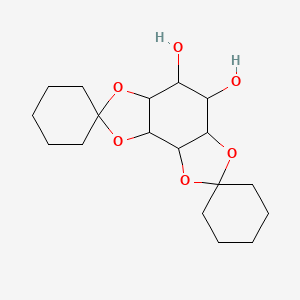

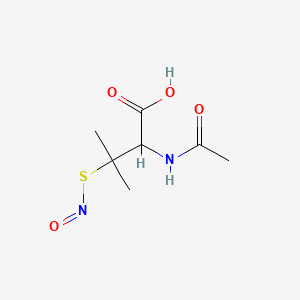
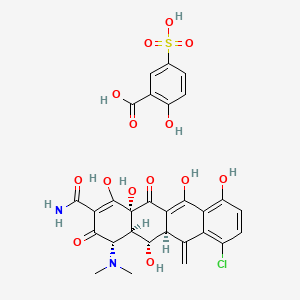
![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
